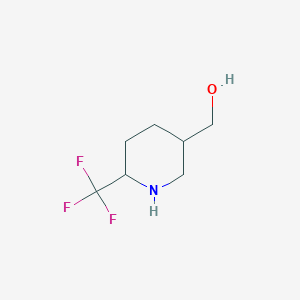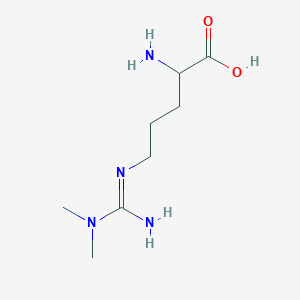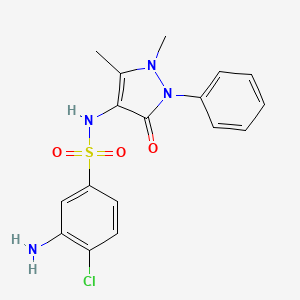![molecular formula C17H24BrNO3 B12317663 (1R,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0^{1,12.0^{6,17]heptadeca-6(17),7,9-trien-14-ol;hydrobromide](/img/structure/B12317663.png)
(1R,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0^{1,12.0^{6,17]heptadeca-6(17),7,9-trien-14-ol;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du bromhydrate de lycoramine implique l’extraction de la lycoramine de Lycoris radiata, suivie de sa conversion en sel de bromhydrate. Le processus d’extraction peut être optimisé en utilisant diverses méthodes telles que l’extraction assistée par infrarouge à base de liquide ionique (IL-IRAE), qui s’est avérée plus efficace que les méthodes conventionnelles .
Méthodes de production industrielle
La production industrielle du bromhydrate de lycoramine implique généralement l’extraction à grande échelle à partir de sources végétales, suivie de la purification et de la conversion en sel de bromhydrate. L’utilisation de la chromatographie liquide haute performance (HPLC) couplée à la spectrométrie de masse (MS) est courante dans le processus de purification .
Analyse Des Réactions Chimiques
Types de réactions
Le bromhydrate de lycoramine subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels de la molécule, affectant potentiellement son activité biologique.
Réduction : Cette réaction peut convertir le bromhydrate de lycoramine en ses formes réduites, qui peuvent avoir des propriétés pharmacologiques différentes.
Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, qui peut être utilisé pour modifier l’activité du composé.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de ces réactions impliquent généralement des températures et des niveaux de pH contrôlés pour garantir le résultat souhaité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire différents dérivés oxydés du bromhydrate de lycoramine, tandis que la réduction peut produire diverses formes réduites.
Applications de la recherche scientifique
Le bromhydrate de lycoramine a un large éventail d’applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans l’étude de la chimie des alcaloïdes et le développement de nouvelles méthodes de synthèse.
Biologie : Il sert d’outil dans l’étude de l’inhibition de l’acétylcholinestérase et de ses effets sur la fonction neuronale.
Applications De Recherche Scientifique
Lycoramine hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of alkaloid chemistry and the development of new synthetic methods.
Biology: It serves as a tool in the study of acetylcholinesterase inhibition and its effects on neural function.
Mécanisme D'action
Le bromhydrate de lycoramine exerce ses effets en inhibant l’acétylcholinestérase, une enzyme responsable de la dégradation de l’acétylcholine dans la fente synaptique. En inhibant cette enzyme, le bromhydrate de lycoramine augmente les niveaux d’acétylcholine, améliorant ainsi la transmission cholinergique . Ce mécanisme est particulièrement bénéfique dans des affections comme la maladie d’Alzheimer, où les déficits cholinergiques sont importants .
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité
Le bromhydrate de lycoramine est unique en raison de sa structure spécifique de dérivé dihydro, qui fournit des propriétés pharmacocinétiques et pharmacodynamiques distinctes par rapport à d’autres composés similaires. Son puissante inhibition de l’acétylcholinestérase et ses applications thérapeutiques potentielles en font un composé précieux à la fois en recherche et en milieu clinique .
Propriétés
IUPAC Name |
9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-ol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-4,12,14,19H,5-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGKMCUNORDOLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[[2-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one](/img/structure/B12317617.png)
![1-[(Benzyloxy)carbonyl]-octahydro-1h-indole-2-carboxylic acid](/img/structure/B12317622.png)
![11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12317634.png)


![(6E)-6-(1-hydroxyethylidene)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12317644.png)

![2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12317670.png)
![1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide](/img/structure/B12317674.png)

